molecular formula C25H18N2O2 B3516184 1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone

1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone

Cat. No.: B3516184
M. Wt: 378.4 g/mol
InChI Key: BFKKLLQSGVYKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone is a complex organic compound that belongs to the class of indolizine derivatives Indolizine compounds are known for their unique structural features, which include a fused nitrogen-containing heterocyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction, where pyridinium ylides react with electron-deficient alkenes or alkynes . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper acetate monohydrate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like iodine or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the indolizine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone stands out due to its unique combination of the indolizine and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-phenylindolizin-3-yl)-2-quinolin-8-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2/c28-22(17-29-23-13-6-10-19-11-7-14-26-24(19)23)25-21(18-8-2-1-3-9-18)16-20-12-4-5-15-27(20)25/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKKLLQSGVYKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)COC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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